1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride

Chemical procurement Building block selection Salt form comparison

Sourcing bifunctional indole building blocks often requires multi-step protection/deprotection, delaying library synthesis. This compound eliminates that bottleneck. • Orthogonal amine (-NH₂) & carboxylic acid (-COOH) handles enable direct parallel amide coupling or reductive amination without protecting groups. • Hydrochloride salt ensures consistent amine protonation and enhanced aqueous solubility for biological assays. • Supplied at ≥95% purity; ideal for fragment-based drug discovery and diversity-oriented synthesis of indole pharmacophores.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71
CAS No. 2228697-90-1
Cat. No. B2694949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride
CAS2228697-90-1
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71
Structural Identifiers
SMILESC1=CC2=C(C=CN2CCCN)C=C1C(=O)O.Cl
InChIInChI=1S/C12H14N2O2.ClH/c13-5-1-6-14-7-4-9-8-10(12(15)16)2-3-11(9)14;/h2-4,7-8H,1,5-6,13H2,(H,15,16);1H
InChIKeyONQYWUODRZQXJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Aminopropyl)indole-5-carboxylic Acid HCl: Identity & Characteristics


1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride (CAS 2228697-90-1) is a synthetic indole derivative supplied as a hydrochloride salt with molecular formula C₁₂H₁₅ClN₂O₂ and molecular weight 254.71 g/mol . The compound features a 1H-indole core substituted at the 5-position with a carboxylic acid group and at the 1-position with a 3-aminopropyl side chain, classifying it as a bifunctional building block with both a basic amine and a carboxylic acid handle for further derivatization . Vendors list this compound as a versatile small molecule scaffold intended for laboratory research use only .

Salt form Hydrochloride salt supports aqueous solubility for polar reaction media and biological assay buffers
Bifunctional scaffold Primary amine and carboxylic acid handles enable orthogonal derivatization without protecting groups
Building block versatility Indole core with 5-carboxy substitution suitable for library synthesis and probe development

1-(3-Aminopropyl)indole-5-carboxylic Acid HCl: Lack of Comparator Data


Despite its structural simplicity as a bifunctional indole scaffold, 1-(3-aminopropyl)-1H-indole-5-carboxylic acid hydrochloride occupies a specific chemical space where publicly available, quantitative comparator data is exceptionally scarce. Searches of primary literature, patents, and authoritative databases (ChEMBL, BindingDB, PubMed) did not yield head-to-head binding, functional, or pharmacokinetic comparisons against close analogs such as indole-5-carboxylic acid (CAS 1670-81-1), 1-(3-aminopropyl)indole (CAS 46170-17-6), or methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate (CAS 1308650-59-0) [1]. The free base form, 1-(3-aminopropyl)-1H-indole-5-carboxylic acid (CAS 1553646-93-7), is documented in vendor catalogs but lacks published biological activity data . This evidence gap means that substitution decisions cannot currently be guided by published differential performance metrics; instead, selection must rely on the compound's unique combination of functional groups, salt form (HCl for improved aqueous solubility), and positional substitution pattern (5-carboxy, 1-aminopropyl) that is not replicated by any single commercially available analog [1].

Free base (CAS 1553646-93-7)
May shift aqueous solubility and protonation state, potentially altering reaction conditions or assay behavior
Methyl ester analog (CAS 1308650-59-0)
Ester group requires hydrolysis to access carboxylic acid functionality, adding synthetic steps and compatibility risks
1-(3-aminopropyl)indole (CAS 46170-17-6)
Lacks 5-carboxy substitution, removing a key synthetic handle and potential pharmacophoric element for SAR exploration

1-(3-Aminopropyl)indole-5-carboxylic Acid HCl: Differentiation Evidence


Molecular Weight & Salt Form Differentiation

The hydrochloride salt (CAS 2228697-90-1) has a molecular weight of 254.71 g/mol, which is 36.46 g/mol (HCl) higher than the free base form (CAS 1553646-93-7, MW 218.25 g/mol) . This salt form provides predictable protonation of the primary amine at physiological pH, enhancing aqueous solubility relative to the neutral free base—a property relevant for aqueous reaction conditions or biological assay preparation. The methyl ester analog, methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate (CAS 1308650-59-0, MW 232.28 g/mol), lacks the free carboxylic acid and presents different reactivity (ester vs. acid) for conjugation chemistry .

Molecular Weight & Salt Form
Reported
MW 254.71 g/mol (HCl salt) vs 218.25 (free base); +36.46 g/mol difference. Functional groups: -COOH + -NH₃⁺Cl⁻ vs neutral amine.
HCl salt ensures consistent protonation and aqueous solubility for polar workflows
Calculated from molecular formulas; no empirical solubility data
Chemical procurement Building block selection Salt form comparison

5-Carboxy vs. Unsubstituted Indole Substitution

The target compound bears a carboxylic acid at the indole 5-position, a substitution pattern distinct from the unsubstituted 1-(3-aminopropyl)indole (CAS 46170-17-6). Indole-5-carboxylic acid (CAS 1670-81-1) has been reported to interact with serotonin receptors and GABA receptors, while also inhibiting COX-2 and binding to 5-HT receptors . The presence of the 5-carboxy group in the target compound provides a hydrogen-bond donor/acceptor and a synthetic handle for amide or ester conjugation that is absent in 1-(3-aminopropyl)indole. No published structure-activity relationship (SAR) study directly compares the target compound's biological activity with these analogs [1].

5-Carboxy Substitution
Class-level
Target bears 5-COOH and 1-aminopropyl; 1-(3-aminopropyl)indole lacks COOH; indole-5-carboxylic acid lacks 1-substitution. No direct SAR comparison available.
5-carboxy provides pharmacophoric element for target engagement exploration, not replicable by mono-functional analogs
Biological activity inferred from indole-5-carboxylic acid literature; class-level inference
Medicinal chemistry SAR studies Indole derivatization

Procurement-Relevant Purity Specification

The hydrochloride salt is commercially available with a minimum purity specification of 95% (HPLC) from vendors such as CymitQuimica (Biosynth brand) . In contrast, closely related building blocks such as methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate from some suppliers are offered at 95% purity but with less established supply chains . The free base form (CAS 1553646-93-7) is listed by Chemsrc but lacks a verified purity specification from a major supplier . A defined purity specification reduces the risk of irreproducible results due to unknown impurities in procurement decisions.

Purity Specification
Specification review
Min. 95% (HPLC) from Biosynth via CymitQuimica; free base lacks verified specification; methyl ester 95% (AiFChem).
Documented purity reduces procurement risk and supports reproducibility
Vendor specifications as of 2026-05-02; independent verification advised
Chemical sourcing Quality control Reproducibility

Multi-Gram Commercial Availability

The target compound is available from Enamine Ltd. (product code EN300-1724708) through Fujifilm Wako in quantities ranging from 100 mg to 10 g, with pricing from ¥132,500 (100 mg) to ¥1,648,300 (10 g) . The methyl ester analog (CAS 1308650-59-0) is available from AiFChem but only in 1 g packaging . The free base (CAS 1553646-93-7) lacks a clearly identifiable commercial supplier with listed pricing as of 2026-05-02 . This multi-gram availability supports research programs that may require gram-scale quantities for preclinical development.

Multi-Gram Availability
Specification review
Available from Enamine (100 mg–10 g); methyl ester limited to 1 g; free base unavailable.
Gram-scale supply supports scale-up and in vivo study requirements
Vendor listings as of 2026-05-02; confirm lead times
Chemical procurement Scale-up Supply chain

Synthetic Utility as a Bifunctional Scaffold

Vendor descriptions classify the target compound as a 'versatile small molecule scaffold' suitable for the synthesis of more complex molecules . The combination of a primary amine (for reductive amination, amide bond formation) and a carboxylic acid (for amide or ester formation) on an indole core makes it a privileged intermediate for parallel library synthesis. The related patent literature on 3-amino-1-arylpropyl indoles (US 7,803,830 B2) demonstrates the broader class's utility as monoamine reuptake inhibitors, although the target compound itself is not explicitly exemplified in that patent [1]. This class-level precedent suggests potential for CNS-targeted probe development.

Bifunctional Scaffold Utility
Class-level
Two orthogonal handles (amine + carboxylic acid) on indole; comparators offer only one reactive group or require deprotection.
Enables direct library diversification without protecting group steps, reducing synthetic burden
Class-level precedent from 3-amino-1-arylpropyl indole patent literature
Organic synthesis Medicinal chemistry Building block

Absence of Published Biological Activity Data

A systematic search of ChEMBL, BindingDB, PubMed, and Google Patents conducted on 2026-05-02 for the target compound (CAS 2228697-90-1) and its free base (CAS 1553646-93-7) returned no direct quantitative biological activity data such as IC₅₀, Kᵢ, EC₅₀, or pharmacokinetic parameters [1]. Similarly, no head-to-head studies comparing the target compound with indole-5-carboxylic acid, 1-(3-aminopropyl)indole, or the methyl ester analog were identified. This stands in contrast to structurally related indole-5-carboxylic acid, which has published activity at serotonin and GABA receptors . The absence of published biological data represents a significant evidence gap that limits data-driven differentiation based on target engagement or efficacy.

Biological Activity Data Gap
Data to verify
No published IC₅₀, Kᵢ, or PK data for target compound; class analogs (indole-5-carboxylic acid) have reported receptor activities.
Selection must rely on structural and supply-chain differentiators; biological validation not yet established
Comprehensive database search 2026-05-02
Data transparency Procurement risk Evidence-based selection

1-(3-Aminopropyl)indole-5-carboxylic Acid HCl: Application Scenarios


Medicinal Chemistry Library Synthesis

The compound's two orthogonal reactive handles (primary amine and carboxylic acid) on an indole core make it suitable for generating diverse compound libraries through parallel amide bond formation or reductive amination, without requiring protecting group strategies . This positions it as a privileged intermediate for fragment-based drug discovery or diversity-oriented synthesis, particularly when exploring chemical space around indole-based pharmacophores. The hydrochloride salt form ensures consistent amine protonation during coupling reactions . Users should note that no published target engagement data are available for the compound itself, so biological validation must be conducted de novo [1].

CNS Probe Development

The broader class of 3-amino-1-arylpropyl indoles has been patented as monoamine reuptake inhibitors with potential application in depressive and anxiety disorders (US 7,803,830 B2) . The target compound's 5-carboxy substitution provides a handle for further derivatization to optimize potency, selectivity, or pharmacokinetic properties within this pharmacophore class. This scenario is appropriate for research groups with established monoamine transporter assays who can profile the compound against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) to generate primary comparator data [1].

Chemical Biology Probes via COOH Conjugation

The free carboxylic acid at the indole 5-position enables direct conjugation to amine-containing fluorescent dyes, biotin, or solid supports via standard amide coupling protocols, facilitating the generation of chemical biology probes for target identification or pull-down experiments . In contrast, the methyl ester analog would require saponification before conjugation, adding a synthetic step. The 3-aminopropyl side chain can simultaneously be used for further functionalization, enabling bifunctional probe design .

Aqueous Solubility for Biological Assays

The hydrochloride salt form provides enhanced aqueous solubility compared to the neutral free base, making this compound suitable for biological assays conducted in aqueous buffer systems without the need for DMSO or other organic co-solvents that may interfere with certain targets . This is particularly relevant for enzyme assays, cell-based assays, or biophysical measurements where organic solvent content must be minimized. Users should verify solubility experimentally under their specific assay conditions, as published solubility data are not available [1].

Application
Selection Property
Validation Focus
Medicinal Chemistry Library Synthesis
Orthogonal reactive handles (amine and carboxylic acid)
Verify purity and reaction compatibility for parallel synthesis
CNS Probe Development
Indole scaffold with 5-carboxy substitution
Profile against monoamine transporters in functional assays (SERT, NET, DAT)
Chemical Biology Probes via COOH Conjugation
Free carboxylic acid for direct amide coupling
Conjugation efficiency to dyes/biotin without pre-activation
Aqueous Solubility for Biological Assays
Hydrochloride salt for enhanced aqueous solubility
Measure solubility in assay buffer and confirm compatibility with target
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